molecular formula C6H14NO2P B14660616 N-tert-Butyl-1,3,2-dioxaphospholan-2-amine CAS No. 51439-10-2

N-tert-Butyl-1,3,2-dioxaphospholan-2-amine

Cat. No.: B14660616
CAS No.: 51439-10-2
M. Wt: 163.15 g/mol
InChI Key: YLFJUGYTWQTCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is an organic compound that features a unique structure with a phosphorus atom bonded to an amine group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of tert-butylamine with a suitable phosphorus-containing precursor. One common method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method provides a high yield and is efficient for producing the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-1,3,2-dioxaphospholan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

Scientific Research Applications

N-tert-Butyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-Butyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its amine and phosphorus groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-Butyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific combination of a tert-butyl group and a phosphorus-containing ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

51439-10-2

Molecular Formula

C6H14NO2P

Molecular Weight

163.15 g/mol

IUPAC Name

N-tert-butyl-1,3,2-dioxaphospholan-2-amine

InChI

InChI=1S/C6H14NO2P/c1-6(2,3)7-10-8-4-5-9-10/h7H,4-5H2,1-3H3

InChI Key

YLFJUGYTWQTCCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NP1OCCO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.